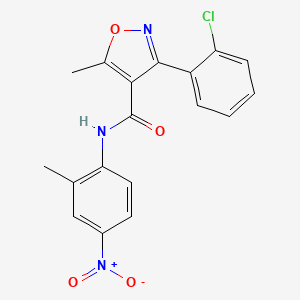
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYL-4-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYL-4-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and nitrophenyl groups. Common synthetic routes may involve the use of reagents such as chlorinating agents, nitrating agents, and catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYL-4-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against specific targets.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biological processes. The molecular targets and pathways involved would be identified through detailed biochemical studies, which could reveal how the compound interacts with cellular components.
Comparison with Similar Compounds
Similar compounds to 3-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYL-4-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE include other oxazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity or industrial applications. For example:
3-METHYL-4-NITROPHENYL N-(2-CHLOROPHENYL)CARBAMATE: Similar in structure but with different functional groups, leading to varied reactivity and applications.
2,6-DIMETHYL-4-NITROPHENYL N-(4-CHLOROPHENYL)CARBAMATE:
By comparing these compounds, researchers can identify the unique features and advantages of 3-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYL-4-NITROPHENYL)-12-OXAZOLE-4-CARBOXAMIDE, such as its specific reactivity or bioactivity.
Properties
Molecular Formula |
C18H14ClN3O4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-10-9-12(22(24)25)7-8-15(10)20-18(23)16-11(2)26-21-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,20,23) |
InChI Key |
VRMCKPAADIRLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


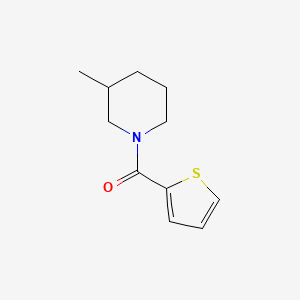
![5-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10962785.png)
![N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962787.png)
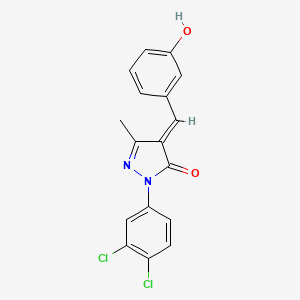
![N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962812.png)
![(4-bromo-1-ethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10962816.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10962823.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10962838.png)
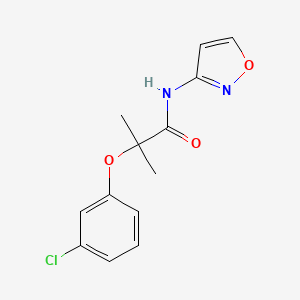
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10962855.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10962857.png)
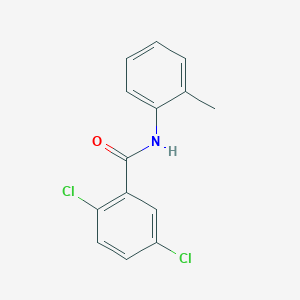
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide](/img/structure/B10962874.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10962878.png)
